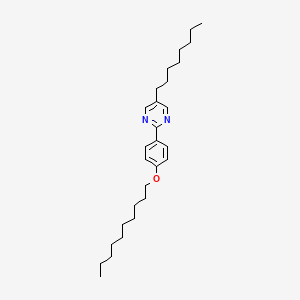

2-(4-(Decyloxy)phenyl)-5-octylpyrimidine

描述

属性

IUPAC Name |

2-(4-decoxyphenyl)-5-octylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O/c1-3-5-7-9-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-10-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVGOAPQSLSDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398218 | |

| Record name | SBB059202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57202-52-5 | |

| Record name | SBB059202 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Derivatization Pathways for Pyrimidine Compounds

Elucidation of Reaction Mechanisms in Pyrimidine (B1678525) Formation

The formation of the pyrimidine ring can be achieved through various synthetic strategies, often involving the condensation of amidines with 1,3-dicarbonyl compounds or their equivalents. mdpi.com The classical Pinner synthesis, for example, involves the reaction of a β-keto ester with an amidine. mdpi.com Modern methodologies have expanded this scope to include multi-component reactions that can construct the pyrimidine core in a single pot. mdpi.comorganic-chemistry.org These reactions often proceed through a cascade of steps, including condensation, cyclization, and aromatization. For instance, a [3+2+1] three-component annulation of amidines, ketones, and an N,N-dimethylaminoethanol as a one-carbon source has been reported as a productive and eco-friendly method. mdpi.comorganic-chemistry.org Another approach involves the [5+1] annulation of enamidines with orthoesters, which can be performed under catalyst-free conditions or with a catalytic amount of a Lewis acid like ZnBr₂. mdpi.com

The elucidation of reaction mechanisms is greatly enhanced by the ability to detect and characterize transient intermediates. Ultrafast spectroscopy techniques have proven invaluable in this regard, particularly for studying photochemical processes in pyrimidine derivatives like nucleosides. Sub-30-fs transient absorption (TA) spectroscopy has been employed to resolve the early steps in the deactivation mechanisms of uridine (B1682114) and 5-methyluridine (B1664183) in aqueous solutions. researchgate.netnih.gov

These studies allow researchers to track wave packet motion from the initial photoexcitation in the Franck-Condon region to conical intersections with the ground state. researchgate.netnih.gov For example, upon photoexcitation of uridine, an intense stimulated emission (SE) band is observed in the 3.00–4.00 eV spectral range, along with a photoinduced absorption (PA) feature below 2.4 eV. nih.gov These signals decay rapidly, on a sub-200 fs timescale, indicating the depopulation of the bright ¹ππ* state through processes like ring-puckering. researchgate.netnih.gov The ability to observe these ultrafast events provides direct insight into the dynamic pathways that govern the photostability of pyrimidine-based systems.

The table below summarizes key observations from transient absorption spectroscopy studies on pyrimidine nucleosides, which serve as a model for understanding the behavior of excited-state species in pyrimidine chemistry.

| Pyrimidine Derivative | Spectroscopic Technique | Key Observation | Timescale | Inferred Mechanism | Citation |

| Uridine (Urd) | Sub-30-fs Transient Absorption | Decay of Stimulated Emission (SE) and Photoinduced Absorption (PA₁) bands. | < 200 fs | Depopulation of the ¹ππ* state. | nih.gov |

| 5-methyluridine (5mUrd) | Sub-30-fs Transient Absorption | Order of magnitude longer excited-state lifetime compared to Urd. | several hundred fs | Delayed decay due to increased inertia of the methyl group and solvent reorganization. | researchgate.netnih.gov |

This data is representative of photochemical deactivation pathways and provides a framework for understanding potential intermediates in related pyrimidine reactions.

Catalysts are fundamental in modern organic synthesis for controlling the outcome of reactions, enhancing yields, and promoting selectivity in the formation of pyrimidine derivatives. Various metal-based and organocatalytic systems have been developed to direct the regioselectivity and efficiency of pyrimidine synthesis. mdpi.com

Iridium-pincer complexes, for instance, have been shown to efficiently catalyze the regioselective [3+1+1+1] synthesis of pyrimidines from amidines and up to three different alcohol molecules. mdpi.com This process proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C–C and C–N bond formations with high yields. mdpi.com Gold complexes have been utilized in [2+2+2] cycloadditions of alkynes with nitriles to afford 4-aminopyrimidines. mdpi.com Similarly, zirconium-mediated reactions provide a rapid, one-pot, and regioselective route to polysubstituted pyrimidines. mdpi.com

Copper catalysis has also been employed in tandem reactions, such as the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles, to produce 2,4,6-trisubstituted pyrimidines in good yields. organic-chemistry.org In some cases, catalyst-free conditions can be achieved, as seen in the [5+1] annulation of enamidines, demonstrating a move towards more sustainable synthetic protocols. mdpi.com The choice of catalyst is therefore critical in determining the reaction pathway, the scope of compatible substrates, and the substitution pattern of the final pyrimidine product.

The following table highlights different catalytic systems used in pyrimidine synthesis and their impact on the reaction.

| Catalyst System | Reaction Type | Role of Catalyst | Outcome | Citation |

| PN₅P–Ir–pincer complexes | [3+1+1+1] Cycloaddition | Catalyzes condensation and dehydrogenation | Regioselective formation of alkyl or aryl pyrimidines. | mdpi.com |

| Gold-complex | [2+2+2] Cycloaddition | Mediates cycloaddition of alkynes and nitriles | Synthesis of 4-aminopyrimidines. | mdpi.com |

| Copper | [4+2] Annulation | Catalyzes tandem reaction | Formation of 2,4,6-trisubstituted pyrimidines. | organic-chemistry.org |

| ZnCl₂ | Three-component coupling | Catalyzes coupling of enamines, orthoformate, and ammonium (B1175870) acetate | Synthesis of 4,5-disubstituted pyrimidines. | organic-chemistry.org |

Kinetic Studies of Synthetic Processes for Pyrimidine Derivatives

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the influence of various parameters on a synthetic process. In the context of pyrimidine derivatives, kinetic analyses are often performed to understand their biological activity, such as enzyme inhibition, or their stability under various conditions.

For instance, novel synthesized pyrimidine derivatives have been evaluated for their ability to inhibit metabolic enzymes like carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE). researchgate.netnih.gov Kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are determined to quantify the potency of these compounds. researchgate.netnih.gov Synthesized pyrimidine derivatives have shown Kᵢ values in the nanomolar range against these enzymes, indicating effective inhibition. researchgate.netnih.gov

Pharmacokinetic studies also provide crucial kinetic data, such as the metabolic stability of a compound. The half-life (t½) in plasma or in the presence of liver microsomes is a key parameter that determines the compound's persistence in a biological system. nih.gov Furthermore, kinetic solubility is another important property that can be measured. nih.gov

In the realm of photochemistry, kinetic studies have focused on the decay of excited states. As mentioned previously, real-time spectroscopic methods have shown that the excited state of uridine decays on a sub-100 fs timescale, while 5-methyluridine exhibits a longer lifetime. researchgate.netnih.gov This difference in decay kinetics is attributed to the steric and inertial effects of the methyl group, which in turn influences the photostability and potential for photodamage. researchgate.netnih.gov

The table below presents kinetic data for a series of novel pyrimidine derivatives as enzyme inhibitors.

| Enzyme Target | Range of Kᵢ Values (nM) | Significance | Citation |

| Human Carbonic Anhydrase I (hCA I) | 39.16 ± 7.70 – 144.62 ± 26.98 | Potential for therapeutic applications in diseases like glaucoma. | nih.gov |

| Human Carbonic Anhydrase II (hCA II) | 18.21 ± 3.66 – 136.35 ± 21.48 | Target for various pathological and physiological processes. | nih.gov |

| Acetylcholinesterase (AChE) | 33.15 ± 4.85 – 52.98 ± 19.86 | Relevance for Alzheimer's disease treatment. | nih.gov |

| Butyrylcholinesterase (BChE) | 31.96 ± 8.24 – 69.57 ± 21.27 | Complements AChE inhibition in neurodegenerative disorders. | nih.gov |

| α-Glycosidase | 17.37 ± 1.11 – 253.88 ± 39.91 | Target for managing diabetes. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for unambiguously determining the chemical structure of pyrimidine (B1678525) derivatives. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular connectivity and environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Substituted Pyrimidines

The ¹H NMR spectrum of 2-(4-(decyloxy)phenyl)-5-octylpyrimidine provides distinct signals for each proton in the molecule, offering insights into their chemical environment. The protons on the pyrimidine ring are particularly characteristic. For 2,5-disubstituted pyrimidines, the H-4 and H-6 protons typically appear as singlets in the aromatic region of the spectrum, with their exact chemical shifts influenced by the electronic nature of the substituents. semanticscholar.orgresearchgate.net The protons on the phenyl ring will exhibit a splitting pattern, often an AA'BB' system, characteristic of a 1,4-disubstituted benzene (B151609) ring. pressbooks.pub

The long alkyl (octyl) and alkoxy (decyloxy) chains will present a series of overlapping multiplets in the upfield region of the spectrum. The terminal methyl groups of both chains are expected to appear as triplets, while the methylene (B1212753) groups adjacent to the pyrimidine ring, the phenyl ring, and the oxygen atom will have characteristic chemical shifts. For instance, the methylene protons of the decyloxy chain adjacent to the oxygen atom (α-CH₂) are deshielded and would appear at a distinct chemical shift compared to the other methylene groups in the chain. acs.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (H-4, H-6) | 8.5 - 9.3 | Singlet |

| Phenyl-H (ortho to -OR) | 6.8 - 7.2 | Doublet |

| Phenyl-H (meta to -OR) | 7.8 - 8.2 | Doublet |

| Decyloxy α-CH₂ | 3.9 - 4.2 | Triplet |

| Octyl α-CH₂ | 2.5 - 2.8 | Triplet |

| Alkyl/Alkoxy Chain -(CH₂)n- | 1.2 - 1.8 | Multiplet |

| Alkyl/Alkoxy Chain -CH₃ | 0.8 - 1.0 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Core and Side Chain Carbons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring resonate in the aromatic region, typically between 150 and 170 ppm. nih.govnih.gov The specific chemical shifts of C-2, C-4, C-5, and C-6 are sensitive to the nature of the substituents. The carbons of the 1,4-disubstituted phenyl ring will also show distinct signals in the aromatic region (110-160 ppm). libretexts.org The numerous carbon atoms of the octyl and decyloxy chains will appear in the aliphatic region of the spectrum, generally between 14 and 40 ppm. The carbon atom of the decyloxy chain bonded to the oxygen atom (α-C) will be found further downfield compared to the other aliphatic carbons due to the deshielding effect of the oxygen. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2, C-4, C-6 | 150 - 170 |

| Pyrimidine C-5 | 120 - 140 |

| Phenyl C (substituted) | 155 - 165 |

| Phenyl C (unsubstituted) | 110 - 135 |

| Decyloxy α-C | 65 - 75 |

| Octyl α-C | 30 - 40 |

| Alkyl/Alkoxy Chain -(CH₂)n- | 20 - 35 |

| Alkyl/Alkoxy Chain -CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., TOCSY, HSQC, HMQC) for Complex Structure Assignment

For a molecule with extensive overlapping signals from the long alkyl chains, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of the ¹H and ¹³C spectra. wikipedia.orglibretexts.org

Total Correlation Spectroscopy (TOCSY): This experiment establishes correlations between all protons within a spin system. It would be particularly useful in tracing the connectivity of the protons along the entire length of the octyl and decyloxy chains. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. wikipedia.orgnih.gov HSQC/HMQC would allow for the definitive assignment of each carbon atom in the octyl and decyloxy chains by linking it to its attached proton(s). These techniques are crucial for differentiating the numerous methylene signals in both the ¹H and ¹³C spectra. nih.gov

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides a molecular fingerprint, revealing the presence of specific functional groups and structural motifs through their characteristic vibrational modes.

Characteristic Vibrational Modes of the Pyrimidine Ring

The pyrimidine ring exhibits a set of characteristic vibrational bands in both IR and Raman spectra. vandanapublications.com These include ring stretching vibrations, in-plane and out-of-plane bending modes. The ring "breathing" mode is a particularly notable vibration in Raman spectroscopy. mdpi.comacs.org The positions of these bands are sensitive to the substitution pattern on the ring. For instance, C-H stretching vibrations of the pyrimidine ring are typically observed around 3030-3100 cm⁻¹. core.ac.uk Ring stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. optica.orgresearchgate.net

Table 3: Characteristic Vibrational Modes of a Substituted Pyrimidine Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| C-H Stretching | 3030 - 3100 | IR, Raman |

| Ring Stretching | 1400 - 1600 | IR, Raman |

| Ring Breathing | ~1000 | Raman |

| C-H In-plane Bending | 1000 - 1300 | IR |

| C-H Out-of-plane Bending | 750 - 1000 | IR |

Spectroscopic Signatures of Alkyl and Alkoxy Chains

The long alkyl and alkoxy chains of this compound will give rise to prominent bands in the IR and Raman spectra. The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are expected in the 2850-2960 cm⁻¹ region. core.ac.uk The C-H bending (scissoring and rocking) vibrations of the methylene groups will appear around 1465 cm⁻¹ and in the 720-730 cm⁻¹ range, respectively. The C-O-C stretching vibrations of the decyloxy group are also a key diagnostic feature, typically appearing as strong bands in the IR spectrum in the region of 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch). vandanapublications.comacs.org

Table 4: Spectroscopic Signatures of Alkyl and Alkoxy Chains

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -CH₃, -CH₂- | Symmetric & Asymmetric C-H Stretching | 2850 - 2960 |

| -CH₂- | Scissoring (Bending) | ~1465 |

| -Ar-O-C- | Asymmetric C-O-C Stretching | ~1250 |

| -Ar-O-C- | Symmetric C-O-C Stretching | ~1050 |

| -(CH₂)n- (n ≥ 4) | Rocking | 720 - 730 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of organic compounds. In the analysis of this compound, MS provides unequivocal confirmation of its molecular mass, which is a fundamental parameter for its identification.

The compound has a molecular formula of C₂₈H₄₄N₂O, corresponding to a precise molecular weight of 424.66 g/mol bldpharm.com. Electron Ionization (EI) is a common MS technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the intact molecule, and a series of fragment ion peaks.

The fragmentation pattern offers insights into the molecule's structure. For this compound, fragmentation would likely occur at the ether linkage and the alkyl chains. Key fragmentation pathways could include:

Cleavage of the decyloxy chain, leading to ions corresponding to the loss of C₁₀H₂₁O or C₁₀H₂₀.

Scission of the octyl chain from the pyrimidine ring.

Fragmentation of the central phenyl-pyrimidine core.

Analysis of these fragments allows for the verification of the different structural units of the molecule. Techniques like High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with high accuracy, further corroborating the proposed structure.

Table 1: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₄₄N₂O |

| Molecular Weight | 424.66 g/mol bldpharm.com |

| InChI Key | CZVGOAPQSLSDNN-UHFFFAOYSA-N |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the crystalline state. While obtaining a suitable single crystal of a liquid crystalline material can be challenging, the data from such an analysis is invaluable.

For a compound like this compound, single-crystal XRD would reveal:

Bond lengths and angles: Confirming the geometry of the phenyl and pyrimidine rings and the conformation of the alkoxy and alkyl chains.

Molecular Conformation: Determining the planarity of the rigid core and the orientation of the flexible side chains.

Supramolecular Packing: Elucidating the intermolecular interactions, such as van der Waals forces and potential π-π stacking, that govern the crystal packing tandfonline.com. This information is crucial for understanding how the molecules arrange themselves in the solid state, which is a precursor to the liquid crystalline phases.

In the absence of a single crystal, powder XRD is used to characterize the different mesophases. This technique provides information about the layer spacing in smectic phases and the average intermolecular distance in nematic phases researchgate.net.

Thermal Analysis Techniques for Mesophase Transitions

Thermal analysis is central to the study of liquid crystals, as it identifies the temperatures at which transitions between different phases (e.g., crystalline, smectic, nematic, isotropic) occur.

Differential Scanning Calorimetry (DSC) is the primary tool for measuring the thermodynamic parameters associated with phase transitions. By monitoring the heat flow into or out of a sample as it is heated or cooled at a constant rate, DSC can identify the temperatures and enthalpy changes (ΔH) of these transitions.

A typical DSC thermogram for a liquid crystal like this compound would show distinct peaks corresponding to melting (crystal to mesophase), mesophase-to-mesophase transitions, and clearing (mesophase to isotropic liquid). The temperatures of these peaks define the operational range of each liquid crystalline phase nist.gov. For example, studies on the closely related compound 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8) have identified crystalline, smectic C, smectic A, and nematic phases upon heating.

Table 2: Illustrative Phase Transition Temperatures for a Related Phenyl Pyrimidine Liquid Crystal (PYP8O8)

| Transition | Temperature (°C) |

|---|---|

| Crystal (Crys) → Smectic C (SmC) | 29 |

| Smectic C (SmC) → Smectic A (SmA) | 56 |

| Smectic A (SmA) → Nematic (N) | 62 |

| Nematic (N) → Isotropic (Iso) | 69 |

Note: This data is for the related compound PYP8O8 and serves as an example of the type of information obtained from DSC analysis.

Polarized Optical Microscopy (POM) is a qualitative technique that complements DSC by allowing for the direct visual identification of liquid crystalline phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.

When a sample of this compound is heated on a hot stage under a polarizing microscope, the following can be observed:

Nematic (N) Phase: Typically shows a "Schlieren" or "marbled" texture. These patterns arise from singularities (disclinations) in the director field of the liquid crystal aps.org.

Smectic A (SmA) Phase: Often presents a "focal conic" or "fan-shaped" texture aps.org.

Smectic C (SmC) Phase: May show a "broken focal conic" texture, which is a variation of the SmA texture due to the tilt of the molecules within the layers.

By observing the changes in these textures upon heating and cooling, the transition temperatures determined by DSC can be visually confirmed, and the specific type of mesophase can be identified aps.orgutwente.nl.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Pyrimidine Compounds

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of synthesized compounds. For liquid crystals, even small amounts of impurities can significantly alter the phase transition temperatures and other physical properties.

The analysis of this compound is typically performed using a reversed-phase HPLC method bldpharm.com. This involves:

Stationary Phase: A nonpolar column, most commonly a C18 or C8 silica (B1680970) gel column.

Mobile Phase: A polar solvent system, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector is commonly used, as the phenyl-pyrimidine core is a strong chromophore.

A pure sample will yield a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities, such as starting materials or by-products from the synthesis. The area under the peak is proportional to the concentration, allowing for the quantification of purity, which is often required to be ≥98% for many applications researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated phenyl-pyrimidine system.

The UV-Vis spectrum, typically recorded in a non-polar solvent like hexane (B92381) or chloroform, would show absorption bands corresponding to:

π → π* transitions: These are strong absorptions, usually found in the ultraviolet region (around 250-300 nm), arising from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the aromatic system researchgate.net.

n → π* transitions: These are weaker absorptions that can occur at longer wavelengths. They involve the promotion of a non-bonding electron (from the nitrogen atoms in the pyrimidine ring) to a π* anti-bonding orbital researchgate.net.

The position (λ_max) and intensity of these absorption bands are characteristic of the compound's electronic structure and can be influenced by the solvent polarity researchgate.net. This analysis is important for applications where the material's interaction with light is relevant, such as in optical devices rsc.org.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine |

| Acetonitrile |

Computational and Theoretical Chemistry of 2 4 Decyloxy Phenyl 5 Octylpyrimidine and Analogues

Density Functional Theory (DFT) Calculations for Electronic and Structural Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate various electronic and structural parameters for complex organic molecules, including pyrimidine (B1678525) derivatives. nih.govresearchgate.net By optimizing the molecular geometry, DFT methods like B3LYP can predict bond lengths and angles, providing insights that often show good agreement with experimental data from techniques like X-ray diffraction. niscpr.res.innih.gov

The electronic properties of molecules are primarily governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and bioactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it indicates that a greater amount of energy is required to excite an electron from the ground state. irjweb.comhakon-art.com Conversely, a small energy gap suggests the molecule is more reactive and less stable. researchgate.nethakon-art.com This energy gap is often used to explain charge transfer interactions within a molecule. irjweb.com For instance, DFT calculations on a pyrimidine derivative using the B3LYP/6-31++G* method in a water solvent showed a HOMO energy of -5.71 eV and a LUMO energy of -1.36 eV, resulting in an energy gap of 4.35 eV, which reflects the molecule's chemical reactivity. researchgate.net The reactivity of different molecules can be compared using this parameter; a molecule with a higher softness value, which corresponds to a smaller energy gap, is generally more reactive. irjweb.com

Table 1: Example Frontier Orbital Energies and Energy Gaps for a Pyrimidine Derivative Calculated using DFT (B3LYP/6-31++G) in a water solvent.*

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.71 researchgate.net |

| ELUMO | -1.36 researchgate.net |

| Energy Gap (ΔE) | 4.35 researchgate.net |

This table is interactive. Click on the headers to sort.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netreadthedocs.iopreprints.org The MEP represents the force experienced by a positive test charge at a specific point near the molecule, arising from the molecule's electron and nuclei charge cloud. uni-muenchen.de

MEP maps are typically rendered on the molecule's surface, often defined by a constant electron density value. preprints.orguni-muenchen.de A color-coded scheme is used to represent different potential values:

Red regions indicate the most negative potential, highlighting areas rich in electrons that are attractive to electrophiles or a positive test charge. These often correspond to lone pairs of atoms like nitrogen or oxygen. researchgate.netuni-muenchen.de

Blue regions denote the most positive potential, indicating electron-deficient areas that are repulsive to a positive charge and thus susceptible to nucleophilic attack. preprints.org

Green regions represent areas of neutral or intermediate potential. researchgate.net

For pyrimidine derivatives, MEP analysis can identify the most likely sites for intermolecular interactions. The nitrogen atoms in the pyrimidine ring, due to their lone pairs, typically appear as regions of negative potential, making them key sites for hydrogen bonding and other interactions. researchgate.netmdpi.com The analysis of MEP is crucial for understanding how these molecules recognize and interact with other molecules, which is fundamental to their behavior in condensed phases. mdpi.com

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of global quantum chemical descriptors that quantify the reactivity and stability of molecules. hakon-art.comresearchgate.net These parameters are derived from the energies of the frontier orbitals and provide a more detailed picture of a molecule's chemical behavior.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). hakon-art.com

Absolute Electronegativity (χ): The tendency of a molecule to attract electrons, calculated as (I+A)/2. researchgate.net

Absolute Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap. irjweb.comresearchgate.net

Softness (S): The reciprocal of hardness (1/η), indicating how easily a molecule's electron cloud can be polarized. irjweb.comresearchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as χ²/2η. hakon-art.comresearchgate.net

These descriptors are instrumental in comparing the reactivity of different pyrimidine derivatives and rationalizing their behavior in various chemical environments. hakon-art.comresearchgate.net

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. hakon-art.com |

| Electronegativity (χ) | χ = (I+A)/2 | Measures the ability to attract electrons. researchgate.net |

| Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. researchgate.net |

| Softness (S) | S = 1/η | Measure of polarizability and reactivity. irjweb.comresearchgate.net |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Global electrophilic nature of the molecule. hakon-art.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For liquid crystal-forming molecules like 2-(4-(decyloxy)phenyl)-5-octylpyrimidine, MD simulations provide invaluable insights into the dynamic processes that govern phase behavior, such as conformational changes and intermolecular arrangements. aps.orgnih.gov These simulations can be performed for systems containing hundreds or thousands of molecules to model the bulk properties of condensed phases. researchgate.net

The long, flexible decyloxy and octyl chains are critical to the mesogenic (liquid crystal-forming) properties of this compound. MD simulations allow for the detailed analysis of the conformational behavior of these chains. aps.orgnih.gov Studies on analogous molecules with shorter alkyl/alkoxy tails, such as 2-(4-butyloxyphenyl)-5-octyloxypyrimidine, reveal that the chains are not static but are in constant motion. aps.org

The primary conformational changes involve rotations around the carbon-carbon single bonds, leading to transitions between lower-energy trans conformers and higher-energy gauche conformers. researchgate.net Analysis of these simulations shows that at various temperatures, a significant fraction of the alkyl chains can retain a planar all-trans conformation, but gauche bonds also occur, often as part of a "kink" sequence (gauche-trans-gauche). researchgate.net The rate of this trans-gauche isomerization can be quantified from the simulation trajectories, providing a measure of chain flexibility, which is crucial for the formation and stability of different liquid crystal phases. researchgate.net The flexibility of the terminal chains allows the rigid core of the molecules to adopt the ordered arrangements characteristic of smectic or nematic phases while the tails remain disordered, similar to a liquid.

The formation of ordered liquid crystal phases is driven by a delicate balance of intermolecular interactions between the aromatic cores and the flexible chains of neighboring molecules. researchgate.netscirp.org MD simulations, particularly when based on force fields derived from ab initio quantum calculations, can accurately model these interactions. aps.orgnih.gov

Stacking Interactions: Occur between the faces of the phenyl-pyrimidine cores of adjacent molecules, driven largely by dispersion forces and electrostatic interactions between molecular quadrupoles. aps.orgresearchgate.net

In-plane Interactions: Describe the side-by-side arrangement of molecules. researchgate.net

Terminal Interactions: Involve the flexible alkyl and alkoxy chains at the ends of the molecules. researchgate.net

By analyzing pair distribution functions from MD simulations, researchers can differentiate between different smectic phases (e.g., Smectic A vs. Smectic C) and determine key structural parameters like layer spacing as a function of temperature. aps.orgnih.gov The simulations show that electrostatic interactions, specifically those involving ring quadrupoles in the aromatic core, are essential for reproducing the experimentally observed liquid crystal phases. aps.org This detailed analysis of intermolecular forces is critical for understanding the structure-property relationships that govern the unique behavior of these materials. rsc.org

Structure Function Relationships in Liquid Crystalline Pyrimidine Compounds

Influence of Molecular Architecture on Mesophase Behavior

The formation, stability, and type of liquid crystalline phases (mesophases) are directly governed by the molecule's architecture. For 2-(4-(decyloxy)phenyl)-5-octylpyrimidine, the combination of flexible alkyl chains and a rigid aromatic core is fundamental to its mesogenic character.

Role of Alkyl Chain Length and Branching (e.g., Decyloxy, Octyl) on Mesophase Formation

The presence and length of flexible alkyl chains are critical factors in the formation of liquid crystal phases. researchgate.net In the case of this compound, the terminal decyloxy and octyl groups play a crucial role. Generally, increasing the length of these alkyl chains enhances the stability of the mesophase. rsc.org Longer chains lead to stronger van der Waals forces between molecules, which helps to maintain the ordered, yet fluid, state characteristic of liquid crystals.

Research on various homologous series of liquid crystals shows a clear trend: as the number of carbons in the alkyl or alkyloxy chains increases, the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) tends to rise, and the temperature range of the mesophase widens. rsc.orgmdpi.com Furthermore, longer chains promote the formation of more ordered smectic phases over the less ordered nematic phase. nih.govresearchgate.net The octyl (C8) and decyloxy (C10) chains in the target molecule are sufficiently long to induce stable smectic phases, which are characterized by a layered arrangement of molecules. nih.gov This is because the segregation of the flexible, non-polar alkyl tails from the rigid, polar aromatic cores drives the formation of these lamellar structures. mdpi.com

The general effect of increasing alkyl chain length on mesophase stability is illustrated in the table below, based on trends observed in similar liquid crystal systems.

Table 1: Representative data showing the effect of terminal alkyl chain length on mesophase transition temperatures (°C) for a homologous series of phenyl-pyrimidine liquid crystals.

| Alkyl Chain Length (n) | Melting Point (Cr → Sm/N) | Smectic → Nematic/Isotropic | Nematic → Isotropic (Tₙᵢ) | Mesophase Range |

|---|---|---|---|---|

| 6 | 164.4 | - | 53.9 | Nematic |

| 8 | 153.1 | Appears | 51.5 | Smectic A, Nematic |

| 10 | Increases | Increases | Decreases | Smectic A, Nematic |

| 12 | Increases | Increases | Decreases | Smectic A, Nematic |

| 14 | Increases | Increases | - | Smectic A |

| 16 | 139.5 | - | - | Smectic A |

Note: This table is generated based on representative data from analogous systems to illustrate the general trend. nih.gov The stability of the nematic phase tends to decrease while the smectic A phase stability increases with a longer alkyl chain. nih.gov

Impact of Core Structure Rigidity and Flexibility (e.g., Phenyl-Pyrimidine Core) on Liquid Crystalline Properties

The rigid core of a liquid crystal molecule is essential for establishing the long-range orientational order of a mesophase. In this compound, the phenyl-pyrimidine core provides this necessary rigidity. This core is composed of two aromatic rings, which are π-conjugated, flat, and linear, contributing to the rod-like shape of the molecule. aps.org The introduction of the pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is particularly significant. tandfonline.comresearchgate.net

Substituent Effects on Mesophase Stability and Transition Temperatures

Substituents on the aromatic core significantly modify the mesophase behavior by altering the molecule's polarity, polarizability, and geometry. In this compound, the decyloxy group on the phenyl ring and the octyl group on the pyrimidine ring are the key substituents.

The decyloxy group (-OC₁₀H₂₁) acts as an electron-donating group, which increases the polarizability of the molecule and can lead to stronger dipole-dipole interactions. researchgate.net This generally enhances mesophase stability. The position of this substituent is also important; para-substitution, as seen in the target molecule, helps to maintain the linear shape required for liquid crystallinity. researchgate.net

Optoelectronic Properties in Relation to Molecular Structure

The unique electronic nature of the pyrimidine ring makes pyrimidine-containing compounds, including this compound, promising candidates for various optoelectronic applications. rsc.orgresearchgate.net The electron-deficient character of the pyrimidine core combined with electron-donating substituents can create intramolecular charge transfer (ICT) systems, which are fundamental to many optical phenomena. researchgate.net

Luminescence and Photovoltaic Characteristics of Pyrimidine-Containing Materials

Pyrimidine derivatives have been extensively studied as luminescent materials for applications such as organic light-emitting diodes (OLEDs). researchgate.netacs.org The phenyl-pyrimidine core can act as a luminophore. The combination of the electron-donating decyloxy group and the electron-withdrawing pyrimidine ring in this compound forms a "push-pull" system. rsc.org Upon photoexcitation, an electron can be transferred from the donor (decyloxy-phenyl part) to the acceptor (pyrimidine part), leading to a charge-separated excited state that can decay radiatively, producing fluorescence or phosphorescence. researchgate.net

The efficiency and color of the emitted light can be tuned by modifying the molecular structure, such as changing the length of the alkyl chains or altering the substituents. acs.org Research has demonstrated that pyrimidine-based materials can exhibit strong fluorescence with high quantum yields. researchgate.net

In the context of photovoltaics, pyrimidine-based dyes have been successfully used in dye-sensitized solar cells (DSSCs). mdpi.com The push-pull architecture facilitates efficient charge separation at the dye-semiconductor interface, a critical step in converting light to electricity. The pyrimidine unit serves as an effective electron acceptor and an anchoring group to the semiconductor surface. mdpi.com Studies have shown a clear relationship between the dye structure, such as the length of a π-conjugated linker, and the photovoltaic performance of the resulting device. mdpi.com

Table 2: Photophysical and Photovoltaic Data for Representative Pyrimidine-Based Dyes.

| Dye | Absorption Max (λₘₐₓ, nm) | Emission Max (λₑₘ, nm) | Quantum Yield (Φբ) | Power Conversion Efficiency (%) |

|---|---|---|---|---|

| Pyrimidine Dye 1 | 397-472 | 423-473 | 0.37-0.63 | N/A |

| Pyrimidine Dye 2 | 434-486 | 434-486 | >0.3 | N/A |

| DSSC Dye D1 | ~450 | - | - | 5.8 |

| DSSC Dye D2 | ~430 | - | - | 6.5 |

Note: This table compiles representative data from different studies to show the typical performance of pyrimidine-based materials in luminescence and photovoltaic applications. researchgate.netmdpi.com Data is not for the specific subject compound but for analogous structures.

Nonlinear Optical (NLO) Properties of Pyrimidine Derivatives

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for technologies like optical data processing and telecommunications. rsc.org Pyrimidine derivatives are excellent candidates for NLO applications due to their inherent electronic asymmetry. researchgate.net

The push-pull electronic structure, which is beneficial for luminescence, is also a key requirement for second- and third-order NLO activity. researchgate.net The π-deficient pyrimidine ring acts as a strong electron acceptor, and when connected to a π-conjugated system with an electron donor, it can lead to a large change in molecular dipole moment upon excitation, resulting in high hyperpolarizability values (a measure of NLO response). rsc.orgnih.gov Computational and experimental studies have confirmed that pyrimidine-based chromophores can exhibit significant NLO properties, with their third-order nonlinear susceptibility being superior to some well-known materials. researchgate.netnih.gov The crystalline environment can further enhance the NLO behavior of these molecules. rsc.org

Ferroelectric Liquid Crystal Properties and Molecular Design Principles in Pyrimidine Compounds

The compound this compound is an achiral molecule that serves as a foundational component in the formulation of ferroelectric liquid crystal (FLC) mixtures. On its own, this compound exhibits liquid crystalline phases, including the smectic C (SmC) phase, which is a tilted, layered arrangement of molecules. However, it is not ferroelectric by itself. The core design principle for achieving ferroelectricity with this type of compound is to use it as a host material for a chiral dopant. The introduction of a chiral molecule into the achiral Smectic C host breaks the mirror symmetry of the phase, leading to the formation of a chiral smectic C (SmC) phase. This SmC phase possesses a helical superstructure and exhibits spontaneous electrical polarization, the hallmark of ferroelectricity.

The strategic formulation of FLC mixtures involves blending achiral host components, like phenylpyrimidine derivatives, with one or more chiral dopants to optimize various properties. This approach allows for the fine-tuning of parameters such as the temperature range of the ferroelectric phase, the magnitude of spontaneous polarization, and the electro-optical switching speed to meet the demands of specific applications, like Deformed Helix Ferroelectric Liquid Crystal (DHFLC) displays. nih.gov Studies on multicomponent FLC mixtures show that the careful selection of both the achiral host and the chiral dopants is critical for achieving desired performance characteristics, such as fast response times and stable operation at or below room temperature. nih.gov

Investigations of Spontaneous Polarization and Switching Behavior

The spontaneous polarization (Ps) and switching dynamics are not intrinsic properties of this compound but emerge when it is part of an FLC mixture containing a chiral dopant. The magnitude of the induced Ps is a result of the complex interaction between the host matrix and the chiral dopant molecules. Research has shown that increasing the concentration of the chiral dopant generally enhances the tilt angle of the molecules and the resulting spontaneous polarization of the mixture. nih.gov However, the relationship is not always linear and can be affected by competing effects, especially in complex mixtures with multiple chiral components where opposing polarization vectors can decrease the net Ps. nih.gov

The switching behavior of an FLC mixture based on a phenylpyrimidine host is governed by the reorientation of the spontaneous polarization vector in response to an applied electric field. This reorientation of the electric dipole moment forces the liquid crystal molecules to switch between two stable tilted states, which forms the basis of electro-optical modulation. The speed of this process is a key performance metric. Studies on FLC mixtures reveal that switching times are influenced by factors such as the magnitude of spontaneous polarization, the viscosity of the mixture, and the molecular tilt angle. For instance, a mixture composed of achiral components and dopants with two centers of chirality was found to exhibit the fastest response time, highlighting the intricate role of molecular structure in determining switching dynamics. nih.gov

Different electro-optical switching modes can be utilized in devices, including the Surface Stabilized FLC (SSFLC) and Deformed Helix Ferroelectric (DHF) modes, each with distinct characteristics for achieving grayscale control and fast response times. spiedigitallibrary.org

Design of Chiral Dopants for Tailored Ferroelectric Liquid Crystal Performance

The design of chiral dopants is a critical aspect of creating high-performance FLCs based on a host matrix like this compound. A dopant's primary role is to induce a helical structure in the host's smectic C phase, thereby creating the chiral smectic C* phase required for ferroelectricity. tandfonline.com The effectiveness of a dopant is often quantified by its Helical Twisting Power (HTP), which describes its ability to induce a tight helical pitch at a given concentration. tandfonline.com

The performance of a chiral dopant is highly dependent on the molecular structure of the host liquid crystal. tus.ac.jp Research on FLCs has demonstrated that the polarization power of a chiral dopant varies significantly with different host structures. tus.ac.jp This interaction underscores the importance of designing dopants that are chemically and structurally compatible with the intended host. For phenylpyrimidine-based hosts, dopants are often designed with rigid core structures to ensure effective transfer of chirality. For example, trifluoromethylalkyl diesters of p-terphenyldicarboxylic acid have been successfully used as chiral dopants in biphenylpyrimidine-based achiral smectic C matrices to create FLC mixtures with a sub-wavelength helix pitch. nih.gov

The general design strategy involves creating dopants that are highly chiral and soluble in the host matrix, ensuring efficient induction of the desired ferroelectric properties without causing phase separation or crystallization. tandfonline.com

Photorefractive Effect in Liquid Crystal Mixtures Containing Pyrimidine Compounds

The photorefractive effect, where the refractive index of a material is altered by spatial variations in light intensity, can be induced in ferroelectric liquid crystals. This is achieved by creating a composite material that combines the electro-optic properties of the FLC with the photoconductivity of another component. For an FLC mixture based on a phenylpyrimidine host like this compound, this typically involves adding a photoconductive sensitizer, such as 2,4,7-trinitro-9-fluorenone (TNF), along with a photoconductive chiral dopant. tandfonline.comtus.ac.jp

The mechanism relies on the interference of two coherent laser beams within the material, creating a light grating. In the bright regions of the grating, charge carriers are generated from the photosensitizer. An applied DC electric field causes these charges to drift and become trapped in the dark regions, establishing a non-uniform internal electric field known as the space-charge field. This internal field then modulates the orientation of the liquid crystal molecules via their spontaneous polarization, creating a refractive index grating that is phase-shifted from the original light-intensity pattern. This phase shift allows for asymmetric energy exchange between the two laser beams, a key signature of the photorefractive effect. tus.ac.jp

Studies have been conducted on FLC blends composed of a host mixture of phenylpyrimidine smectic liquid crystals (analogous to the title compound), a photoconductive chiral dopant, and an electron trap reagent like TNF. tandfonline.com Two-beam coupling experiments confirmed that the photorefractive effect was present and observable only within the chiral smectic C* (ferroelectric) phase, demonstrating that the effect is directly linked to the response of the spontaneous polarization to the internal space-charge field. tandfonline.com The performance of these photorefractive FLCs, measured by the gain coefficient, was found to depend on factors such as the concentration of the photoconductive dopant and the mobility of the charge carriers. tandfonline.comtus.ac.jp

Supramolecular Architectures and Self Assembly of Pyrimidine Based Systems

Principles of Supramolecular Self-Assembly in Pyrimidine (B1678525) Derivatives

The supramolecular self-assembly of pyrimidine derivatives like 2-(4-(decyloxy)phenyl)-5-octylpyrimidine is primarily driven by the quest for a thermodynamically stable arrangement of molecules. This process is spontaneous and results in the formation of ordered structures from individual molecular components. The key to this ordering lies in the anisotropic nature of the intermolecular forces. For calamitic liquid crystals, the molecules tend to align along a common axis, known as the director, leading to long-range orientational order.

Key Factors Influencing Self-Assembly:

| Factor | Description |

| Molecular Shape | The elongated, rod-like structure is fundamental for the formation of anisotropic liquid crystalline phases. |

| Polarizability | The aromatic phenylpyrimidine core possesses a high degree of polarizability, leading to significant van der Waals interactions. |

| Dipole Moments | The presence of nitrogen atoms in the pyrimidine ring and the oxygen atom in the decyloxy group introduces dipole moments that influence intermolecular electrostatic interactions. |

| Flexible Chains | The alkyl and alkoxy chains contribute to the overall anisotropy and play a significant role in modulating the phase behavior and transition temperatures. |

Engineering of Complex Superstructures from Pyrimidine Nucleosides and Analogues

The principles of self-assembly observed in simple pyrimidine derivatives like this compound can be extended to more complex systems, such as pyrimidine nucleosides and their analogues. By strategically modifying the molecular structure, it is possible to program the formation of intricate and functional superstructures.

For instance, the introduction of hydrogen bonding moieties, such as amino or hydroxyl groups, onto the pyrimidine core can lead to the formation of well-defined hydrogen-bonded networks. These networks can act as templates for the organization of the molecules into higher-order structures like fibers, ribbons, or helical assemblies. The combination of hydrogen bonding, pi-stacking, and the phase-directing effects of liquid crystalline components allows for a high degree of control over the final supramolecular architecture.

Non-Covalent Polymerization and Aggregated Structures in Pyrimidine Systems

Under certain conditions, the self-assembly of pyrimidine-based molecules can be viewed as a form of non-covalent polymerization. In this process, individual molecules (monomers) associate through non-covalent interactions to form long, chain-like or columnar aggregates. For calamitic liquid crystals, this "polymerization" leads to the formation of the orientationally ordered phases.

In the case of this compound, the end-to-end and side-by-side association of molecules, driven by a combination of van der Waals forces, pi-stacking, and weak hydrogen bonds, results in the formation of extended, correlated domains. The length and stability of these non-covalently bonded aggregates are dependent on temperature, concentration, and the specific molecular structure. The transition between different liquid crystalline phases can be seen as a change in the dimensionality and packing of these supramolecular polymers.

Molecular Recognition in Pyrimidine-Based Supramolecular Chemistry

The specific and directional nature of non-covalent interactions in pyrimidine-based systems also enables molecular recognition events. A host molecule can be designed to have a binding site with a specific size, shape, and chemical functionality that is complementary to a particular guest molecule.

Applications of Pyrimidine Derivatives in Advanced Functional Materials

Pyrimidine-Based Liquid Crystals for Display Technologies and Optical Devices

The field of liquid crystal (LC) technology is dominated by materials that exhibit a delicate balance of fluidity and long-range molecular order. Pyrimidine-based liquid crystals, particularly 2,5-disubstituted phenylpyrimidines, are workhorse components in commercial liquid crystal displays (LCDs). tandfonline.com The inclusion of the pyrimidine (B1678525) ring into the rigid core of a calamitic (rod-shaped) mesogen significantly influences its mesomorphic behavior and electro-optical properties.

The compound 2-(4-(decyloxy)phenyl)-5-octylpyrimidine is a member of a homologous series of 2-(4-alkoxyphenyl)-5-alkylpyrimidines, which have been systematically studied for their liquid crystalline properties. The molecular structure, featuring a central phenylpyrimidine core with flexible alkoxy and alkyl chains at its termini, is archetypal for inducing mesophase behavior. The length of these aliphatic chains plays a crucial role in determining the type and temperature range of the observed liquid crystal phases.

Research on this class of compounds has elucidated clear structure-property relationships. For instance, the transition temperatures from the crystalline solid to various mesophases (smectic and nematic) and finally to the isotropic liquid state are highly dependent on the lengths of the decyloxy and octyl chains. This tunability is paramount for designing LC mixtures with specific operating temperature ranges required for display applications.

Furthermore, the development of "de Vries-like" liquid crystals, which exhibit minimal layer shrinkage at the Smectic A to Smectic C phase transition, is a significant area of research for the development of fast-switching, defect-free ferroelectric liquid crystal displays (FLCDs). aps.orgaps.org The 5-phenylpyrimidine (B189523) core is a key structural motif in the design of such materials. aps.orgaps.org The specific arrangement of the phenyl and pyrimidine rings, along with the attached chiral and achiral chains, can lead to the desired de Vries properties. While this compound itself is not chiral, its structural backbone is relevant to this class of advanced liquid crystals.

Interactive Table: Mesomorphic Properties of a Homologous Series of 2-(4-alkoxyphenyl)-5-alkylpyrimidines. This table would ideally contain phase transition temperature data for this compound and its homologues, illustrating the effect of chain length on the clearing point (N-I transition) and melting point. However, as this specific data is not available in the search results, a representative table structure is provided below.

| Alkoxy Chain (m) | Alkyl Chain (n) | Melting Point (°C) | Smectic-Nematic Transition (°C) | Nematic-Isotropic Transition (°C) |

| 10 | 8 | Data not available | Data not available | Data not available |

| ... | ... | ... | ... | ... |

Organic Electronic Materials: Dyes, Pigments, and Organic Light-Emitting Diodes (OLEDs)

The electron-deficient character of the pyrimidine ring makes it an excellent building block for organic electronic materials, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). In OLEDs, the efficient injection and transport of electrons and holes, leading to their recombination and subsequent light emission, is critical. Pyrimidine derivatives can function as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as components of the emitters themselves. tandfonline.comtandfonline.com

The incorporation of a pyrimidine unit into a π-conjugated system lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection from the cathode. While specific studies on the use of this compound in OLEDs are not prominent in the literature, its core structure is representative of scaffolds used for these applications. The phenylpyrimidine core can be functionalized with various donor and acceptor groups to tune the emission color and improve device efficiency.

The fluorescence properties of pyrimidine derivatives are also of interest. While 2-chloropyrimidine (B141910) is non-fluorescent, its reaction with amines can lead to fluorescent compounds. mdpi.com The fluorescence behavior is often sensitive to the solvent polarity. mdpi.com Research into arylvinylpyrimidine scaffolds has shown them to be a tunable platform for luminescent materials, with applications as fluorescence sensors and emitters for light-emitting devices. rsc.org The photophysical properties, such as absorption and emission wavelengths, are influenced by the electronic nature of the substituents on the pyrimidine and phenyl rings. rsc.org

Potential in Sensor Technologies and Molecular Switches Based on Pyrimidine Derivatization

The ability of the pyrimidine ring to participate in various non-covalent interactions, including hydrogen bonding and metal coordination, makes it an attractive component for the design of chemical sensors. The nitrogen atoms of the pyrimidine can act as binding sites for specific analytes, leading to a detectable change in the material's optical or electronic properties. For instance, pyrimidine-based fluorescent probes have been developed for the detection of metal ions such as Cu2+ and Ni2+. researchgate.netusc.edu.aufrontiersin.org The binding of the metal ion to the pyrimidine-containing ligand can cause a quenching or enhancement of its fluorescence. researchgate.net

Moreover, the integration of photochromic units, such as azobenzene (B91143), with pyrimidine-based liquid crystals allows for the development of molecular switches. rsc.orgresearchgate.net These materials can change their phase or alignment upon irradiation with light of a specific wavelength, leading to applications in optical data storage and light-controllable actuators. rsc.orgresearchgate.net The photoisomerization of the azobenzene moiety disrupts the liquid crystalline order, triggering a macroscopic response. The fast switching speeds observed in some pyrimidine-based photo-switchable liquid crystals make them particularly promising for such applications. rsc.org

Advanced Material Design Leveraging Pyrimidine Core Structures

The versatility of the pyrimidine core extends to the broader field of advanced material design. The ability to systematically modify the substituents at the 2 and 5 positions (as in this compound) allows for the creation of extensive libraries of compounds with tailored properties. This approach is fundamental to establishing structure-property relationships, which guide the rational design of new materials. koreascience.kr

For example, in the context of liquid crystals, the introduction of the pyrimidine ring can lead to materials with high thermal stability and wide nematic ranges, which are desirable for many applications. researchgate.net Furthermore, the combination of the pyrimidine core with other functional units, such as in copolymers, can lead to materials with good optical transparency and mechanical properties, suitable for use as alignment layers in LCDs. tandfonline.com The inherent anisotropy of pyrimidine-based liquid crystals is also being explored in more exotic applications, such as their use as templates for the growth of other ordered materials.

Future Research Directions and Emerging Trends in Pyrimidine Derivative Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of pyrimidine (B1678525) derivatives is an active area of research, with a significant push towards more environmentally friendly and efficient methods. researchgate.net Traditional synthetic pathways often involve multiple steps, harsh reaction conditions, and the use of stoichiometric reagents, leading to poor atom economy and significant waste generation. primescholars.com

Emerging trends focus on addressing these limitations through several key strategies:

Catalytic Systems: The use of catalysts, including metal-based (e.g., copper, ruthenium, niobium) and organocatalysts, is a primary focus. mdpi.com These methods often allow for milder reaction conditions and can replace less environmentally friendly reagents. For instance, nickel-catalyzed syntheses have been developed to produce pyrimidines from alcohols and amidines. mdpi.com

One-Pot Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are inherently more efficient. They reduce the need for intermediate purification steps, saving time, solvents, and energy. rsc.org Protocols using catalysts like silicomolybdic acid (SMA) have demonstrated the ability to produce various heterocyclic compounds, including pyrimidine derivatives, with high yields and operational simplicity. rsc.org

Green Solvents and Conditions: Research is exploring the use of more benign solvents, such as water or ethanol, and in some cases, solvent-free reaction conditions, often assisted by microwave irradiation. mdpi.comacs.org

Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal atom economy is 100%, which is characteristic of addition reactions. primescholars.com Syntheses like the Diels-Alder reaction are examples of highly atom-efficient processes. primescholars.com In contrast, substitution and elimination reactions, common in traditional organic synthesis, generate byproducts and thus have lower atom economies. The Gabriel synthesis of amines, for example, is known for its extremely low atom economy. primescholars.com Future synthetic designs for compounds like 2-(4-(decyloxy)phenyl)-5-octylpyrimidine will increasingly prioritize reaction pathways that maximize this metric. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

| Feature | Traditional Synthesis Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often stoichiometric and hazardous | Catalytic (metal or organo-catalysts) mdpi.com |

| Reaction Steps | Multi-step with intermediate isolation researchcommons.org | One-pot, multicomponent reactions rsc.org |

| Conditions | Harsh temperatures and pressures | Milder conditions, microwave/ultrasound assistance acs.org |

| Solvents | Often toxic and volatile organic solvents | Green solvents (e.g., water, ethanol) or solvent-free mdpi.com |

| Atom Economy | Generally low due to byproducts primescholars.com | High, approaching 100% in ideal cases jocpr.com |

| Waste Generation | High | Minimized jocpr.com |

Advanced Computational Design and Predictive Modeling for Tailored Material Properties

The development of new materials is increasingly driven by computational chemistry, which allows for the in silico design and prediction of properties before undertaking complex and costly synthesis. osti.govmdpi.com For liquid crystals like This compound , computational models are crucial for tailoring mesogenic behavior (the formation of liquid crystal phases) and other physical properties. rsc.org

Key areas of computational focus include:

Predicting Mesophase Behavior: Theoretical efforts aim to predict the molecular shapes and properties required for a molecule to form specific liquid crystal phases, such as the nematic or smectic phases. rsc.org For instance, models suggest that board-like mesogens are more likely to form biaxial phases than simple rod-like ones. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to create data-driven machine learning relationships that can predict the properties of new pyrimidine compounds. mdpi.com These models use a dataset of known compounds to predict the activity of novel structures, accelerating the discovery of materials with desired characteristics. mdpi.comnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure of pyrimidine derivatives, which is fundamental to their optical and electronic properties. acs.org These calculations can help predict parameters like HOMO/LUMO energy levels, which are critical for applications in organic electronics. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules in liquid crystal phases, helping to understand phase transitions and the response of the material to external stimuli like electric fields. rsc.org

These computational tools are transformative, enabling a shift from trial-and-error discovery to rational, targeted design of pyrimidine-based materials for specific applications. osti.gov

Table 2: Computational and Predictive Modeling Techniques in Pyrimidine Research

| Technique | Application | Predicted Properties |

|---|---|---|

| Predictive Modeling | Simulating mesogen orientation in flow channels. mdpi.com Predicting odor characteristics from physicochemical properties. plos.org | Mesogen orientation, mechanical properties. mdpi.com |

| Machine Learning / QSAR | Predicting thermodynamic properties of plastic crystals. nih.gov Developing models for antiproliferative activity. mdpi.com | Transformation entropy, enthalpy. nih.gov Biological activity (IC₅₀ values). mdpi.com |

| Density Functional Theory (DFT) | Analyzing electronic structure and reactivity. acs.org Investigating chemoresponsive liquid crystals. osti.gov | HOMO/LUMO energies, binding energies, molecular orbitals. acs.orgosti.gov |

| Molecular Dynamics (MD) | Studying structural and dynamic behavior of molecules in complexes. rsc.org Simulating polymer models. researchgate.net | Root Mean Square Deviation (RMSD), Radius of Gyration (RG), conformational changes. rsc.org |

Exploration of New Supramolecular Assemblies for Unprecedented Functionalities

The true potential of pyrimidine derivatives is realized in their ability to self-assemble into complex, ordered supramolecular structures. The nitrogen atoms within the pyrimidine ring play a crucial role, facilitating non-covalent interactions such as hydrogen bonding and metal coordination, which direct the assembly process. tandfonline.com While This compound forms relatively simple calamitic phases, future research is exploring more intricate architectures.

Emerging areas of interest include:

Bent-Core (Banana) Liquid Crystals: By modifying the molecular geometry, pyrimidine units can be incorporated into bent-core molecules that form unique, chiral smectic phases. These materials are of great interest for their ferroelectric and piezoelectric properties.

Photo-switchable Materials: Incorporating photochromic units like azobenzene (B91143) alongside a pyrimidine core can create materials whose properties can be controlled with light. rsc.org For example, pyrimidine-based bent-core monomers with azobenzene side arms have been synthesized that exhibit fast photoisomerization, allowing for the optical switching of their liquid crystalline state. rsc.org

Discotic and Taper-Shaped Liquid Crystals: Moving beyond simple rod-like shapes, researchers are designing disc-shaped and taper-shaped pyrimidine derivatives. These molecules can self-assemble into columnar phases, which are promising for applications as one-dimensional organic conductors. tandfonline.com

The ability to design and control these complex assemblies opens the door to materials with unprecedented functionalities, from ultrafast optical switches to advanced sensors. tandfonline.com

Integration of Pyrimidine Derivatives into Hybrid Material Systems

The versatility of the pyrimidine scaffold makes it an ideal building block for creating hybrid materials that combine its properties with those of other molecular systems. This approach leads to multifunctional materials with synergistic or entirely new characteristics.

Recent research highlights several promising hybrid strategies:

Polymer-Liquid Crystal Composites: Dispersing pyrimidine-based liquid crystals within a polymer matrix is a well-established technique for creating flexible displays and switchable privacy glass. Future research aims to create more sophisticated systems, such as interpenetrating liquid crystal-hydrogel networks that respond to multiple stimuli like pH and humidity. researchgate.net

Hybrid Small Molecules: Covalently linking the pyrimidine core to other functional units has yielded novel classes of materials. For example, pyrimidine-quinolone hybrids have been designed as potential inhibitors for enzymes involved in cancer, demonstrating the integration of material and medicinal chemistry concepts. nih.gov Similarly, chromenopyrimidine hybrids have shown potent antiproliferative activity. acs.orgacs.org

Organic-Inorganic Hybrids: Integrating pyrimidine derivatives with inorganic nanoparticles or surfaces can lead to advanced sensors. The pyrimidine unit can act as a recognition element, where binding to a target analyte disrupts the liquid crystal ordering, producing a detectable optical signal. osti.gov Computational studies have shown that pyrimidine-containing liquid crystals can be designed for the selective detection of specific vapors. osti.gov

These hybrid systems significantly broaden the application space for pyrimidine derivatives beyond traditional liquid crystal displays.

Scalable Synthesis and Industrial Applications of Pyrimidine-Based Advanced Materials

For any advanced material to move from the laboratory to the marketplace, its synthesis must be scalable, cost-effective, and reproducible. While many novel pyrimidine derivatives are synthesized on a milligram scale in academic labs, significant research is focused on developing processes suitable for industrial production. rsc.org

The primary industrial application for pyrimidine liquid crystals like This compound remains in Liquid Crystal Displays (LCDs). tandfonline.com Their specific combination of properties—such as high chemical stability, broad temperature range for the nematic phase, and appropriate optical and dielectric anisotropy—makes them essential components of the liquid crystal mixtures used in smartphones, televisions, and computer monitors. tandfonline.comtandfonline.com

However, emerging applications are driving the need for new types of pyrimidine materials and their scalable synthesis:

Organic Electronics: The semiconducting properties of certain pyrimidine-based materials make them candidates for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). tandfonline.com

Sensors: The sensitivity of pyrimidine liquid crystals to their surface environment is being harnessed to develop a new generation of sensors for detecting chemical vapors, biological molecules, and environmental pollutants. tandfonline.comosti.gov

Advanced Manufacturing: Photopolymerizable liquid crystals, which can include pyrimidine units, are being explored for use in 4D printing, where objects can be printed and then change shape in response to a stimulus. tandfonline.comresearchgate.net

The successful commercialization of these technologies will depend heavily on the chemical industry's ability to produce these complex molecules on a large scale. rsc.org

Research Challenges and Limitations in Pyrimidine Derivative Synthesis and Characterization

Despite significant progress, several challenges remain in the synthesis and characterization of pyrimidine derivatives, which are active areas of ongoing research.

Synthesis Challenges:

Purification: The purification of liquid crystalline materials is often challenging. They may be waxy solids or oils that are difficult to crystallize, necessitating multiple rounds of column chromatography, which is not ideal for large-scale production. researchcommons.orgnih.gov

Precursor Availability: The synthesis of diverse derivatives can be limited by the commercial availability of suitably substituted starting materials, such as functionalized guanidines or amidines. researchgate.net

Characterization Challenges:

Phase Identification: Identifying the complex liquid crystal phases (e.g., different smectic variants, bent-core phases) requires a combination of sophisticated techniques, including polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). rsc.orgaps.org The interpretation of the resulting data can be non-trivial.

Structure-Property Correlation: While computational models are improving, accurately predicting the exact mesomorphic behavior and transition temperatures of a new molecule based solely on its structure remains a significant challenge. rsc.org Subtle changes in molecular structure, such as the length of an alkyl chain, can have profound and sometimes unpredictable effects on the resulting liquid crystal phases.

Characterizing Defects: The alignment of liquid crystals in devices is crucial for their function. Characterizing and controlling the topological defects that can form in these materials is a complex problem at the intersection of chemistry, physics, and materials science.

Addressing these challenges is essential for the continued development and application of advanced materials based on the pyrimidine scaffold.

常见问题

Basic Research Questions

Q. How can 2-(4-(Decyloxy)phenyl)-5-octylpyrimidine be synthesized, and what are critical reaction parameters?

- Methodology :

- Nucleophilic substitution : React 4-decyloxyphenylboronic acid with 5-octylpyrimidine derivatives via Suzuki-Miyaura coupling to form the biaryl structure. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Critical parameters : Oxygen-free conditions to prevent catalyst deactivation, precise stoichiometry of boronic acid to halide (1:1.1), and reaction time optimization (12–24 hrs) .

Q. What analytical techniques are recommended for structural characterization?

- Key methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for pyrimidine, δ 6.8–7.2 ppm for decyloxy phenyl) .

- HPLC : Purity assessment using C18 reverse-phase columns (UV detection at 254 nm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~503.4 Da) .

- Single-crystal XRD : For solid-state structure determination (SHELXL refinement recommended) .

Q. How does the compound’s liquid crystalline behavior compare to analogs with varying alkyl chains?

- Experimental design :

- Synthesize analogs (e.g., 5-hexyl, 5-decyl) and compare mesophases via polarized optical microscopy (POM) and differential scanning calorimetry (DSC).

- Observe phase transitions (e.g., smectic-to-nematic) and correlate with alkyl chain length. Longer chains (e.g., octyl vs. decyl) typically enhance thermal stability of mesophases .

Advanced Research Questions

Q. What computational strategies predict the compound’s mesomorphic properties?

- Approach :